8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of a fluorine atom, a methyl group, and a benzoxazine ring structure, which contribute to its unique chemical properties.
Scientific Research Applications
8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: In materials science, it is used in the production of advanced polymers and resins with desirable properties such as thermal stability and mechanical strength.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . .
Biochemical Analysis
Biochemical Properties
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can influence metabolic pathways and cellular processes, making this compound a valuable tool for biochemical studies .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The precise molecular interactions of this compound are crucial for understanding its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact changes significantly at specific dosage levels. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic state of cells, making this compound a valuable tool for studying metabolism and related biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and designing effective delivery strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-fluoroaniline with formaldehyde and a methylating agent in the presence of an acid catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired benzoxazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The fluorine atom and other substituents on the benzoxazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Comparison with Similar Compounds
- 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine
Comparison: Compared to similar compounds, 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the fluorine atom and methyl group can affect its interactions with other molecules, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIWEHRGSCISHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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